6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine

Lipophilicity Physicochemical property Guanamine analog comparison

6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine (common name Oleoguanamin) is a 2,4-diamino-1,3,5-triazine (guanamine) derivative carrying an unsaturated C17 alkenyl chain at the 6-position. The molecule possesses two primary amino groups on the triazine ring, enabling condensation reactions with aldehydes (e.g., formaldehyde) to form thermosetting amino resins analogous to those obtained from benzoguanamine or acetoguanamine.

Molecular Formula C20H37N5
Molecular Weight 347.5 g/mol
CAS No. 85508-20-9
Cat. No. B12661846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine
CAS85508-20-9
Molecular FormulaC20H37N5
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1=NC(=NC(=N1)N)N
InChIInChI=1S/C20H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19(21)25-20(22)24-18/h9-10H,2-8,11-17H2,1H3,(H4,21,22,23,24,25)/b10-9+
InChIKeySZKMSLYYDGGDLA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoguanamin (CAS 85508-20-9) – Chemical Identity and Guanamine-Class Context for Procurement Screening


6-(8-Heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine (common name Oleoguanamin) is a 2,4-diamino-1,3,5-triazine (guanamine) derivative carrying an unsaturated C17 alkenyl chain at the 6-position [1]. The molecule possesses two primary amino groups on the triazine ring, enabling condensation reactions with aldehydes (e.g., formaldehyde) to form thermosetting amino resins analogous to those obtained from benzoguanamine or acetoguanamine [2]. The distinguishing structural feature is the (E)-heptadec-8-enyl substituent, which imparts a markedly lower computed lipophilicity (XLogP3 = 7.1) relative to its fully saturated counterpart, Stearoguanamine (XLogP3 = 8.1) [1][3]. This single structural difference – one cis/trans-configured double bond in the side chain – is the sole basis for any differential performance claims that can be supported by publicly available quantitative data as of mid-2026.

Resin Modifier Long-chain alkyl guanamine for melamine-formaldehyde films and edgings
Lipophilicity Shift Lower computed logP vs saturated Stearoguanamine; may alter compatibility
Environmental Screening Indexed on NORMAN Suspect List for HRMS suspect screening workflows
Polymer Structure Unsaturated C17:1 side chain for crystallinity modulation in comb-like polymers

Why Stearoguanamine (Saturated) or Short-Chain Guanamines Cannot Substitute Oleoguanamin in Procurement Specifications


Within the 2,4-diamino-1,3,5-triazine class, the side-chain structure (length, saturation, branching) directly governs the solubility, thermal behavior, and compatibility of the resulting amino resins and polymeric materials [1]. In the specific context of melamine-formaldehyde or urea-formaldehyde impregnating resins, the incorporation of long-chain alkyl guanamines is explicitly documented to improve moisture resistance and flexibility over unmodified resins [2]. Among long-chain candidates, Stearoguanamine (CAS 2533-20-2) is the most structurally similar alternative, differing only by saturation of the C17 side chain. Nevertheless, the presence of the (E)-double bond in Oleoguanamin reduces computed logP by approximately one full unit (–12 %; XLogP3 7.1 vs. 8.1) and lowers molecular weight by 2.1 g/mol (347.5 vs. 349.6) [3][4], indicating a meaningful shift in hydrophobic/hydrophilic balance that cannot be replicated by simply blending saturated analogs. Generic replacement with benzoguanamine (aryl, XLogP3 ≈ 1.6) or acetoguanamine (methyl, XLogP3 ≈ 0.2) would entirely eliminate the long-chain hydrophobicity that defines this sub-class of guanamines [3]. The quantitative evidence supporting this differentiation is summarized in Section 3.

Attribute
Oleoguanamin
Stearoguanamine
Side-chain saturation
Unsaturated (E)-C17:1
Saturated C17:0
Lipophilicity profile
Computed logP ~1 unit lower
Higher logP; different phase partitioning
Molecular identity
Distinct exact mass (HRMS-resolvable)
Mass difference ~2 Da; co-elution risk
Short-chain analogs: Benzoguanamine or acetoguanamine lack long-chain hydrophobicity; resin performance profile differs entirely.
Data gap: No head-to-head experimental performance data exist; in-house validation is essential before any substitution.

Quantitative Differential Evidence for Oleoguanamin (CAS 85508-20-9) Against Closest Analogs


Reduced Computed Lipophilicity (XLogP3) of Oleoguanamin Versus Stearoguanamine

The single (E)-double bond in the heptadec-8-enyl chain of Oleoguanamin reduces computed lipophilicity by approximately one log unit relative to the fully saturated Stearoguanamine (heptadecyl chain). Specifically, the PubChem-computed XLogP3 value for Oleoguanamin is 7.1, whereas Stearoguanamine yields XLogP3 = 8.1 [1][2]. This represents a –12.3 % reduction in logP, indicating measurably lower affinity for hydrophobic phases. The difference originates from the rigid kink introduced by the (E)-double bond, which disrupts tight alkyl chain packing and reduces the effective hydrophobic surface area accessible to the solvent.

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 = –1.0 (–12.3%)
Supports differentiation from saturated Stearoguanamine; may shift resin compatibility.
Computed property; experimental logP not available.
Lipophilicity Physicochemical property Guanamine analog comparison

Lower Molecular Weight and Exact Mass of Oleoguanamin Compared to Stearoguanamine

The presence of one double bond rather than two additional hydrogen atoms reduces the molecular weight of Oleoguanamin by 2.1 g/mol relative to Stearoguanamine. PubChem reports: Oleoguanamin molecular weight 347.5 g/mol (exact mass 347.30489620 Da) [1]; Stearoguanamine molecular weight 349.6 g/mol (exact mass 349.32054627 Da) [2]. The difference arises from the formal replacement of –CH2–CH2– (saturated bridge) with –CH=CH– (olefinic bridge) in the side chain. The exact mass difference (Δ = 0.01565 Da) is analytically resolvable by high-resolution mass spectrometry (HRMS), providing a definitive identification marker for procurement quality control.

Molecular Weight Diff.
Head-to-head
ΔMW = –2.1 g/mol (–0.60%)
HRMS-resolvable exact mass difference enables identity confirmation.
Exact mass 347.3049 vs 349.3205 Da.
Molecular weight Exact mass Structural analog differentiation

Class-Level Inference: Long-Chain Alkyl Guanamines Improve Moisture Resistance and Flexibility in Melamine-Formaldehyde Impregnating Resins

Japanese Patent JPH08225627A (Hoechst AG, 1996) discloses that adding guanamines of formula R–triazine–(NH2)2 (where R = H, C1–C20 alkyl, C6–C14 aryl, or C6–C14 aryl-C1–C6 alkyl) during the preparation of melamine-formaldehyde impregnating resins yields films and edgings with excellent moisture resistance and flexibility compared to conventional urea-formaldehyde resins [1]. The patent specifically exemplifies caprinoguanamine (C10 alkyl) as a preferred embodiment and teaches a molar ratio of melamine:guanamine:formaldehyde of 1:(0.001–0.5):(1.3–6) [1]. Oleoguanamin, carrying a C17 alkenyl chain, falls within the claimed scope (R = 1–20C alkyl) and can reasonably be expected to impart analogous, if not enhanced, hydrophobic modification benefits owing to its longer hydrocarbon chain and unsaturated character. However, no direct experimental comparison between Oleoguanamin and caprinoguanamine or other alkyl guanamines within this resin system has been published, making this a class-level inference rather than a compound-specific quantitative claim.

Resin Performance
Class-level
Patent claims moisture/flexibility improvement for C1–C20 alkyl guanamines
Class-level support; no Oleoguanamin-specific data exist.
Requires internal validation in target resin formulation.
Amino resin Moisture resistance Flexibility Guanamine additive

Cross-Study Comparable: Heptadec-8-enyl Chain Confers Antitumor Activity in a Pyrimidine Scaffold (Not the Triazine)

The heptadec-8-enyl chain that defines Oleoguanamin has been independently investigated as a substituent on a 2-thioxopyrimidine (thiopyrimidine) scaffold. Abu-Zaied et al. (2013) synthesized 6-(heptadec-8-enyl)thiopyrimidine N- and S-glycosides and evaluated in vitro anticancer activity against MCF-7 (breast) and HEPG2 (liver) cell lines [1]. The compounds exhibited IC50 values of 13.2–34.2 μM for MCF-7 and 16.2–63.8 μM for HEPG2 [1]. While 5-fluorouracil derivatives bearing the oleyl residue were the most potent sub-series, the study demonstrates that the heptadec-8-enyl chain can contribute to biological activity when attached to a heterocyclic core [1]. This evidence is cross-study comparable only; it does not report any data on the 1,3,5-triazine scaffold and cannot be used to assert anticancer activity for Oleoguanamin itself. It is included solely to document that the side chain has been investigated in a medicinal chemistry context.

Cross-Study Cytotoxicity
Cross-study comparable
Heptadec-8-enyl on thiopyrimidine showed IC50 13–34 μM (MCF-7)
Scaffold-specific activity; not transferable to triazine.
No anticancer claim for Oleoguanamin is supported.
Anticancer Heptadec-8-enyl substituent Pyrimidine scaffold

Supporting Evidence: Oleoguanamin Listed on the NORMAN Suspect List Exchange for Environmental Monitoring

Oleoguanamin is indexed on the NORMAN Suspect List Exchange, a curated collection of substances suspected to occur in the environment and used for suspect screening in high-resolution mass spectrometry (HRMS) workflows [1]. Inclusion on this list implies that the compound has been identified, or is reasonably anticipated to be found, in environmental compartments, potentially arising from industrial use and release of guanamine-based resins [1]. This does not constitute a quantitative differentiation from analogs but provides a supporting rationale for procurement when environmental fate or ecotoxicological screening is part of the selection criteria.

NORMAN Listing
Supporting evidence
Indexed on NORMAN Suspect List Exchange
Facilitates environmental HRMS suspect screening setup.
Stearoguanamine not listed on same exchange.
Environmental monitoring Suspect screening NORMAN network

Cautionary Statement: High-Strength Differential Evidence Is Absent for This Compound

A comprehensive search of PubMed, Google Scholar, SciFinder (public access), PatentScope, ESPACENET, and authoritative databases (PubChem, ECHA, ChemicalBook, Chemsrc, iChemistry) returned no primary research articles, patents, or technical datasheets containing experimental assay data for Oleoguanamin against any comparator under any biological, materials-performance, or physicochemical condition beyond computed properties [1]. No head-to-head experimental comparison exists for: antimicrobial activity, cytotoxicity, receptor binding, enzyme inhibition, resin curing kinetics, thermal degradation temperature, glass transition temperature (Tg), tensile strength, water contact angle, or any other application-relevant parameter. Procurement decisions must therefore rely on (a) the computed lipophilicity and mass differentiation versus Stearoguanamine (Evidence Items 1–2), (b) class-level inference from the Hoechst patent (Evidence Item 3), and (c) in-house experimental validation against the specific performance metrics of interest. Users are strongly advised to request and evaluate a Certificate of Analysis confirming identity (HRMS or NMR) and purity (≥ 96% as typical for this compound ) before committing to bulk procurement.

Evidence Gap Disclosure
Data to verify
Zero published experimental comparisons found
Procurement decisions require internal experimental validation.
Recommend Certificate of Analysis before bulk purchase.
Data gap Evidence limitation Procurement due diligence

Application Scenarios for Oleoguanamin (CAS 85508-20-9) Derived from Available Evidence


Hydrophobic Modifier in Melamine-Formaldehyde Impregnating Resins for Films and Edgings

Based on the class-level disclosure in JPH08225627A, long-chain alkyl guanamines improve moisture resistance and flexibility of melamine-formaldehyde impregnating resins relative to unmodified urea-formaldehyde controls [1]. Oleoguanamin, with its C17 unsaturated chain and computed XLogP3 of 7.1, falls within the patent's claimed scope (R = C1–C20 alkyl). For industrial users developing moisture-resistant decorative laminates, furniture edging, or paper-based overlay films, Oleoguanamin offers a structurally distinct option versus the saturated Stearoguanamine. The lower lipophilicity (ΔXLogP3 = –1.0) may translate into different resin compatibility and curing behavior, though this must be verified experimentally [2][3]. The molar ratio guidance in the patent (melamine:guanamine:formaldehyde = 1:0.001–0.5:1.3–6) provides a starting formulation framework [1].

Analytical Reference Standard for HRMS-Based Environmental Suspect Screening

Oleoguanamin's inclusion on the NORMAN Suspect List Exchange [4] makes it a relevant analytical reference compound for environmental monitoring laboratories conducting suspect screening of industrial chemicals in surface water, wastewater, or soil extracts. Its exact mass of 347.30489620 Da is analytically distinct from Stearoguanamine (349.32054627 Da), enabling unambiguous identification by HRMS [2][3]. Laboratories engaged in non-target analysis or developing LC-HRMS methods for triazine-derivative screening can procure Oleoguanamin as a certified reference material to confirm retention time, fragmentation pattern, and ionization efficiency in their specific matrix.

Polymer Research: Side-Chain Crystallinity Modulation in Comb-Like Polyguanamines

Lin et al. (1990) demonstrated that 2,4-bis(amino-N-octadecylanilino)-6-heptadecyl-1,3,5-triazines can be polymerized with diacid chlorides or diisocyanates to yield comb-like polyguanamines characterized by side-chain crystallinity, thermal stability, and organic solvent solubility [5]. While this study employed the saturated heptadecyl chain (C17:0), the analogous use of Oleoguanamin (C17:1, unsaturated) introduces an (E)-double bond that is expected to perturb side-chain packing and crystallization behavior. Academic or industrial polymer chemistry groups exploring structure-property relationships in long-side-chain condensation polymers may find Oleoguanamin a valuable monomer variant for studying the effect of side-chain unsaturation on crystallinity, glass transition, and solubility without requiring de novo synthetic effort.

Procurement for Internal Structure-Activity Relationship (SAR) Library Expansion

For medicinal chemistry or agrochemical discovery programs investigating 1,3,5-triazine-2,4-diamine scaffolds, Oleoguanamin represents a commercially available building block with a long-chain unsaturated hydrocarbon substituent that is not commonly found in commercial screening libraries. The cross-study evidence from the thiopyrimidine series, where 6-(heptadec-8-enyl) derivatives showed moderate in vitro cytotoxicity (IC50 13.2–34.2 μM against MCF-7) [6], indicates that the heptadec-8-enyl chain can contribute to biological activity, although scaffold-specific SAR remains entirely unexplored for the triazine core. Research groups performing phenotypic or target-based screening may wish to include Oleoguanamin as a diversity element in focused triazine libraries, with the explicit understanding that all biological activity claims require primary data generation.

Application
Selection Property
Validation Focus
MF resin modifier for films/edgings
Long-chain unsaturation and lipophilicity shift
Moisture resistance and flexibility in cured films
HRMS environmental suspect screening
Exact mass and NORMAN listing
Retention time and fragmentation pattern in LC-HRMS
Comb-like polymer crystallinity studies
C17:1 side-chain unsaturation
Crystallization behavior and solubility modulation
Triazine SAR library diversity
Commercially available unsaturated guanamine
Scaffold-specific biological activity screening
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